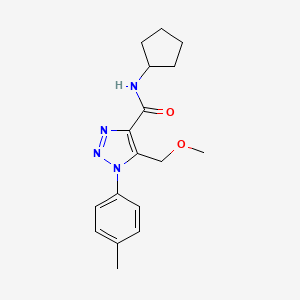

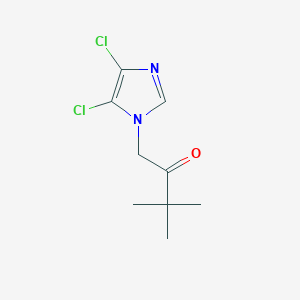

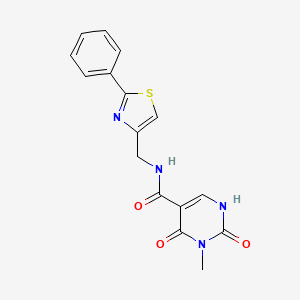

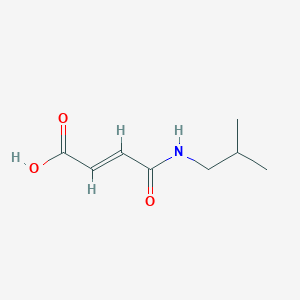

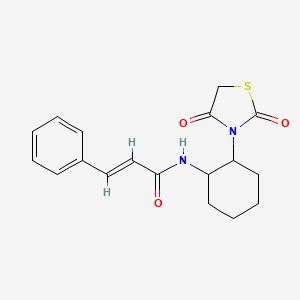

![molecular formula C17H19N5O2 B2719901 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide CAS No. 899995-20-1](/img/structure/B2719901.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

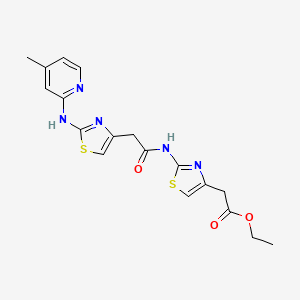

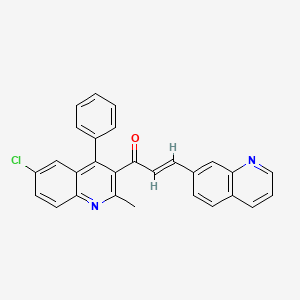

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Scientific Research Applications

Synthesis and Structural Analysis

Iodine Catalyzed Oxidative Synthesis : The synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including key intermediates in sildenafil synthesis, through iodine-catalyzed oxidative coupling demonstrates the compound's role in generating important heterocyclic compounds (Mohammed, Vishwakarma, & Bharate, 2015).

Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their inhibition of isolated Src and cell line proliferation. They act as antiproliferative and proapoptotic agents through the inhibition of Src phosphorylation and the anti-apoptotic gene BCL2, highlighting potential anticancer applications (Carraro et al., 2006).

Adenosine Receptor Affinity : Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine shows their affinity for A1 adenosine receptors, indicating potential applications in neurological disorders and receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).

Anticancer Activity

Antitumor Potential : Certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity. Notably, compounds within this class have been found to inhibit cancer cell growth effectively, suggesting their role in developing new anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antiproliferative Agents : The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as antiproliferative agents towards specific cancer cell lines highlight their potential as candidates for cancer treatment. Their mechanism involves the inhibition of c-Src phosphorylation, a key pathway in cancer cell growth and survival (Carraro et al., 2006).

Additional Applications

In Vitro Cytotoxic Activity : The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their evaluation for in vitro cytotoxic activity against cancer cell lines underscore the compound's utility in developing novel anticancer agents with potentially lower side effects (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Activity : The synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, which showed moderate activity, demonstrate the compound's versatility in generating derivatives with potential antimicrobial properties (Farag, Kheder, & Mabkhot, 2009).

Future Directions

properties

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-6-5-7-12(8-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMIRYIGZAUDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.